(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone
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Overview
Description
(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is a chemical compound with the molecular formula C18H11BrN2O It is known for its unique structure, which combines a bromophenyl group with a beta-carboline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone typically involves the reaction of 4-bromobenzaldehyde with 9H-beta-carboline-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and a suitable solvent, like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar in structure but lacks the beta-carboline moiety.
9H-beta-Carboline-1-carboxylic acid: Contains the beta-carboline structure but lacks the bromophenyl group.
Uniqueness
(4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
906067-45-6 |
---|---|
Molecular Formula |
C18H11BrN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11BrN2O/c19-12-7-5-11(6-8-12)18(22)17-16-14(9-10-20-17)13-3-1-2-4-15(13)21-16/h1-10,21H |
InChI Key |
KXGMOCGXJIAAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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